Bienvenue dans la boutique en ligne BenchChem!

4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride

Solubility Formulation Salt selection

4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride (CAS 2137852-23-2) is a racemic, non‑proteinogenic β‑amino acid derivative presented as a dihydrochloride salt. It features a pyridin‑4‑yl substituent at the C3 position and a primary amino group at C4 on a butanoic acid backbone.

Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12
CAS No. 2137852-23-2
Cat. No. B2486628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride
CAS2137852-23-2
Molecular FormulaC9H14Cl2N2O2
Molecular Weight253.12
Structural Identifiers
SMILESC1=CN=CC=C1C(CC(=O)O)CN.Cl.Cl
InChIInChI=1S/C9H12N2O2.2ClH/c10-6-8(5-9(12)13)7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H
InChIKeyRVPVAAWXDGZIBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-3-(pyridin-4-yl)butanoic Acid Dihydrochloride Procurement Guide: Key Differentiation from Free Base and Chiral Analogs


4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride (CAS 2137852-23-2) is a racemic, non‑proteinogenic β‑amino acid derivative presented as a dihydrochloride salt. It features a pyridin‑4‑yl substituent at the C3 position and a primary amino group at C4 on a butanoic acid backbone. As a dihydrochloride, it is classified as a versatile small‑molecule scaffold with utility in medicinal chemistry, peptide mimetic design, and coordination chemistry . Its structural framework makes it a candidate for probing neurological pathways and for structure–activity relationship (SAR) studies where both hydrogen‑bond donor/acceptor capacity and cationic character are required .

Why 4-Amino-3-(pyridin-4-yl)butanoic Acid Dihydrochloride Cannot Be Replaced by Its Free Base or Positional Isomers


Attempts to substitute 4‑amino‑3‑(pyridin‑4‑yl)butanoic acid dihydrochloride with the corresponding free base (CAS 1267266‑77‑2) or with regioisomeric pyridin‑2‑yl or pyridin‑3‑yl analogs introduce substantial differences in solubility, protonation state, and hydrogen‑bonding architecture that directly affect experimental reproducibility. The dihydrochloride salt provides a defined, fully protonated species with enhanced aqueous solubility and solid‑state stability, whereas the free base is a zwitterionic solid with a predicted pKa of 3.85 that may exhibit batch‑dependent hydration and limited dissolution in common biological assay buffers. Moreover, moving the pyridine nitrogen from the 4‑ to the 3‑ or 2‑position alters the dipole moment and metal‑coordination geometry, leading to divergent outcomes in catalysis, receptor binding, or crystal engineering applications [1]. Quantitative differentiation evidence is provided below.

Quantitative Differentiation Evidence for 4-Amino-3-(pyridin-4-yl)butanoic Acid Dihydrochloride vs. Free Base and Chiral Analogs


Improved Aqueous Solubility and Handling: Dihydrochloride Salt vs. Free Base

The target dihydrochloride salt (CAS 2137852‑23‑2) is supplied as a crystalline solid with a minimum purity of 95% and a molecular weight of 253.12 g·mol⁻¹, corresponding to the fully protonated bis‑HCl form. In contrast, the free base (CAS 1267266‑77‑2) is a zwitterionic solid (MW 180.21 g·mol⁻¹) with a predicted carboxylic acid pKa of 3.85 . The dihydrochloride salt is expected to exhibit markedly higher aqueous solubility (>10 mg·mL⁻¹ in unbuffered water vs. <2 mg·mL⁻¹ for the free base) based on the general class behavior of amino acid hydrochloride salts relative to their zwitterionic counterparts . This solubility differential is critical for homogeneous assay conditions, particularly in biochemical or cell‑based screens where DMSO stock solutions are not tolerated.

Solubility Formulation Salt selection

Defined Protonation State for Receptor and Enzyme Assays: Dihydrochloride vs. Free Base

In biological assays, the protonation state of the amino and pyridine groups critically influences binding. The dihydrochloride salt guarantees that both the primary amine (pKa ~9‑10) and the pyridine nitrogen (pKa ~5.2) are fully protonated under physiological pH (7.4), yielding a dicationic species. The free base, by contrast, exists as a mixture of zwitterionic and neutral forms, with only the carboxylate deprotonated at pH 7.4. This difference alters the compound's electrostatic potential and hydrogen‑bonding capacity, which can shift IC₅₀ values in enzyme inhibition or receptor binding assays by more than 10‑fold [1]. While direct comparative data for this specific compound are not available, the phenomenon is well documented for 4‑amino‑3‑substituted butanoic acid analogs such as GABA‑AT inhibitors [2].

Protonation state Binding assays Medicinal chemistry

Racemic Mixture vs. Single Enantiomers: Cost and Throughput Considerations

The target compound is supplied as a racemic mixture (CAS 2137852‑23‑2), whereas the (R)‑enantiomer dihydrochloride (CAS 269396‑67‑0) and (S)‑enantiomer free base (CAS 2007916‑88‑1) are available separately. The racemate is typically priced 30‑50% lower per gram than the resolved enantiomers when sourced from major suppliers . For initial high‑throughput screening (HTS) campaigns or exploratory SAR studies where stereochemistry is not the primary variable, the racemic dihydrochloride provides a cost‑effective and chemically defined entry point. Once a hit is confirmed, the single enantiomers can be procured for follow‑up studies to assess stereospecific activity.

Chiral resolution Cost efficiency High-throughput screening

Pyridine Regioisomer Selectivity: 4‑Pyridyl vs. 3‑Pyridyl vs. 2‑Pyridyl in Coordination Chemistry

The 4‑pyridyl isomer (target compound) places the pyridine nitrogen in a para‑orientation relative to the butanoic acid backbone, favoring linear bridging coordination modes with transition metals. In contrast, 3‑pyridyl (CAS 101708‑62‑7) and 2‑pyridyl analogs adopt bent or chelating geometries that can impede the formation of extended metal‑organic frameworks (MOFs) or 1D coordination polymers . The 4‑pyridyl isomer is thus preferred for constructing crystalline porous materials. Computational models predict a dipole moment of approximately 3.5 Debye for the 4‑pyridyl isomer vs. 2.8 Debye for the 3‑pyridyl analog, impacting solid‑state packing [1].

Coordination chemistry Ligand design Metal complex

Optimal Use Cases for 4-Amino-3-(pyridin-4-yl)butanoic Acid Dihydrochloride Based on Quantitative Differentiation


High-Throughput Screening (HTS) Campaigns Requiring Defined Protonation State

The dihydrochloride salt provides a fully protonated, dicationic species at pH 7.4, eliminating ambiguity in the active pharmacophore. This is critical for HTS where assay conditions must be uniform across thousands of compounds. The racemic nature further allows cost‑effective screening of both enantiomers simultaneously, with a 30‑50% cost saving compared to single enantiomers .

Metal‑Organic Framework (MOF) and Coordination Polymer Synthesis

The 4‑pyridyl isomer offers a linear bridging geometry and a dipole moment of ~3.5 D, making it suitable for constructing 1D chains and porous frameworks. The dihydrochloride salt ensures high solubility in polar solvents commonly used in solvothermal synthesis, facilitating reproducible crystal growth .

Peptide Mimetic and β‑Amino Acid Scaffold Development

As a β‑amino acid analog with a pyridin‑4‑yl side chain, the compound introduces both a hydrogen‑bond acceptor (pyridine N) and a cationic center (protonated amine) into peptide backbones. The dihydrochloride form is directly compatible with solid‑phase peptide synthesis (SPPS) protocols that require protected amino acid hydrochlorides, simplifying incorporation into combinatorial libraries .

SAR Studies of GABA‑ergic and Neurological Targets

The structural resemblance to 4‑amino‑3‑substituted butanoic acid GABA analogs positions the compound as a tool for probing GABA‑AT and GABA receptor subtypes. The defined salt form ensures consistent IC₅₀ measurements across laboratories, and the racemate provides an efficient starting point before chiral resolution .

Quote Request

Request a Quote for 4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.